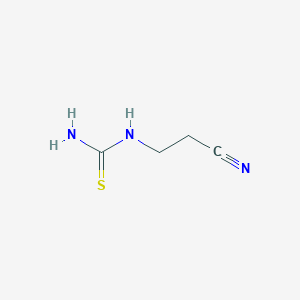

n-(2-Cyanoethyl)thiourea

Description

Contextual Significance of Thiourea (B124793) Derivatives in Modern Chemistry and Related Fields

Thiourea, an organosulfur compound with the formula SC(NH₂)₂, is structurally similar to urea, with the oxygen atom replaced by a sulfur atom. mdpi.com This substitution imparts distinct properties, making thiourea and its derivatives a cornerstone in various scientific disciplines. mdpi.comanalis.com.my These compounds are not merely laboratory curiosities; they are integral to numerous applications in medicinal chemistry, materials science, and agriculture. researchgate.netijsrst.comrsc.org

In the realm of medicinal chemistry , thiourea derivatives are recognized as "privileged structures" due to their broad spectrum of pharmacological properties. nih.gov They have been extensively investigated and have shown diverse biological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antioxidant effects. mdpi.comresearchgate.netnih.govontosight.ai Several thiourea-containing drugs are in clinical use, and research continues to uncover new therapeutic potentials, such as inhibitors for enzymes like carbonic anhydrase and urease. researchgate.netrsc.orgnih.gov The ability of the thiourea moiety to act as a ligand and form stable complexes with metal ions is also crucial for the development of new therapeutic and diagnostic agents. analis.com.mymdpi.com

In materials science , the unique properties of thiourea derivatives are harnessed for various applications. They serve as precursors for the synthesis of polymers, dyes, and other materials with unique characteristics. rsc.orgontosight.ai The presence of both proton-donor (N-H) and proton-acceptor (C=S) groups facilitates the formation of hydrogen-bonded networks, making them attractive for studies in solid-state chemistry and crystal engineering. nih.gov They are also used in the development of chemosensors for detecting heavy metal ions and as corrosion inhibitors. analis.com.myrsc.orgnih.gov

In agriculture , thiourea derivatives are employed as pesticides, herbicides, and fungicides. researchgate.netontosight.aiacs.org They also function as insect growth regulators and can promote plant growth, particularly under conditions of environmental stress. analis.com.myijsrst.comacs.org The versatility of these compounds allows for the development of agrochemicals with enhanced safety profiles and reduced environmental impact compared to conventional pesticides. acs.org

Rationale for Focused Academic Inquiry into N-(2-Cyanoethyl)thiourea

The specific academic interest in this compound stems from the combination of two key functional groups within its molecular structure: the thiourea group and the cyanoethyl group. This unique combination suggests a potential for novel reactivity and applications.

The thiourea moiety (S=C(NH₂)₂) is a versatile functional group known for its role in forming coordination complexes and its utility in various biological applications. analis.com.mysmolecule.com Derivatives of thiourea are investigated as pharmaceutical agents and corrosion inhibitors. smolecule.com

The cyanoethyl group (-CH₂CH₂CN) is recognized for its capacity to participate in hydrogen bonding and complexation reactions with metals. smolecule.com This property has been utilized in the creation of coordination polymers and metal-organic frameworks (MOFs). smolecule.com The cyano group itself can be chemically transformed, for instance, by reduction to an amine group, adding to the synthetic versatility of the molecule. smolecule.com

The compound this compound, which incorporates both of these functional groups, is therefore a compelling subject for scientific investigation. It serves as a valuable building block in organic synthesis for creating more complex molecules. smolecule.com For example, it is used as an intermediate in the synthesis of N"-[4-[[(2-cyanoethyl)thio]methyl]-2-thiazolyl]guanidine, a key component in the preparation of other pharmaceutically relevant compounds. google.comprepchem.com The synthesis of this compound itself typically involves the reaction of thiourea with 3-chloropropionitrile (B165592) or a nucleophilic substitution with 2-chloroacetonitrile. smolecule.comorgsyn.org

Current Research Landscape and Unaddressed Fundamental Questions for this compound

Despite its potential, the research landscape for this compound is not as extensive as for other thiourea derivatives, and many of its potential applications remain largely unexplored. smolecule.com Current research often focuses on its synthesis and its use as an intermediate. google.comprepchem.comorgsyn.org

Data on the fundamental properties and reactivity of this compound is available, but often as part of broader studies. For instance, its isothiourea analogue, 2-(2-Cyanoethyl)isothiourea, has been studied for its potential biological activities and use as a reagent in organic synthesis.

Unaddressed Fundamental Questions and Future Directions:

Coordination Chemistry: While the functional groups suggest potential, the development of novel coordination polymers and metal-organic frameworks (MOFs) using this compound as a ligand is an area that requires more investigation. smolecule.com

Biological Activity: Comprehensive studies on the specific biological activities of this compound are limited. smolecule.com Systematic screening for potential antibacterial, anticancer, antioxidant, or enzyme inhibitory properties could reveal new therapeutic applications. mdpi.comsmolecule.com

Material and Agricultural Applications: Exploration into its potential as a corrosion inhibitor, a component in specialized polymers, or as an agrochemical (e.g., herbicide or pesticide) is warranted based on the known applications of related thiourea compounds. smolecule.com

Structural Elucidation: While spectroscopic data exists, detailed single-crystal X-ray diffraction studies on this compound and its derivatives could provide deeper insights into its solid-state structure and intermolecular interactions, which are crucial for designing new materials. mdpi.comeurjchem.com

The existing body of research provides a solid foundation, but a focused effort is needed to fully uncover the scientific and practical value of this compound.

Chemical Data and Properties

Below are tables summarizing key identifiers and physicochemical properties for this compound.

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 30381-21-6 | smolecule.com |

| IUPAC Name | (2-cyanoethyl)thiourea | smolecule.com |

| Molecular Formula | C₄H₇N₃S | uni.lu |

| SMILES | C(CNC(=S)N)C#N | uni.lu |

| InChI Key | VXNXBSIHSBVJOA-UHFFFAOYSA-N | smolecule.com |

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 129.18 g/mol | smolecule.com |

| Monoisotopic Mass | 129.03607 Da | uni.lu |

| XlogP (predicted) | -0.7 | uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

2-cyanoethylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3S/c5-2-1-3-7-4(6)8/h1,3H2,(H3,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXNXBSIHSBVJOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=S)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of N 2 Cyanoethyl Thiourea

Historical and Current Synthesis Pathways for Thiourea (B124793) Derivatives

The synthesis of thiourea derivatives has a rich history, with foundational methods paving the way for modern, more efficient techniques. Historically, the reaction of primary amines with alkali metal thiocyanates in the presence of a strong acid has been a common route. asianpubs.org Another classical approach involves the reaction of amines with isothiocyanates. asianpubs.orguobabylon.edu.iq These methods, while effective, often require harsh reaction conditions, long reaction times, and the use of hazardous reagents. asianpubs.org

Contemporary synthetic chemistry has seen a shift towards the development of milder, more efficient, and environmentally benign methods for synthesizing thiourea derivatives. One of the most prevalent current pathways involves the reaction of amines with carbon disulfide. researchgate.netamazonaws.comlnu.edu.cn This method is often facilitated by a variety of reagents and conditions to promote the reaction and improve yields. Additionally, the use of aroyl isothiocyanates followed by basic hydrolysis provides another route to N-substituted thioureas. asianpubs.org The direct reaction of isothiocyanates with ammonia (B1221849) or amines remains a cornerstone of thiourea synthesis. asianpubs.orguobabylon.edu.iq Modern advancements have also introduced solvent-free conditions, often employing grinding techniques to facilitate the reaction between reactants, which aligns with the principles of green chemistry. asianpubs.org

Specific Synthetic Approaches for N-(2-Cyanoethyl)thiourea and Related Intermediates

The synthesis of this compound specifically involves the reaction of 3-aminopropionitrile with a suitable thiocarbonyl source. Drawing from the general pathways for thiourea synthesis, two primary specific approaches can be delineated for the preparation of this compound.

The first and most direct method is the reaction of 3-aminopropionitrile with an isothiocyanate. In this reaction, the nucleophilic amine group of 3-aminopropionitrile attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S), leading to the formation of the N,N'-substituted thiourea.

A second common approach is the reaction of 3-aminopropionitrile with carbon disulfide. This reaction typically proceeds in the presence of a base and can be influenced by various catalysts or promoters. The amine first reacts with carbon disulfide to form a dithiocarbamate (B8719985) intermediate, which then reacts with another molecule of the amine or is converted in situ to an isothiocyanate that subsequently reacts with the amine to yield the desired thiourea. lnu.edu.cn

Optimization of Reaction Conditions and Yield Enhancement Strategies

The efficiency of this compound synthesis can be significantly enhanced by optimizing various reaction parameters. Key factors that influence the reaction outcome include the choice of solvent, temperature, reaction time, and the use of catalysts or promoters.

For instance, in the synthesis of thiourea derivatives from primary amines and carbon disulfide, the choice of solvent has been shown to be critical. While solvents like acetonitrile (B52724), tetrahydrofuran, and ethanol (B145695) can be used, N,N-dimethylformamide (DMF) has been reported to be a highly efficient solvent for similar reactions. lnu.edu.cn The use of promoters such as carbon tetrabromide has been shown to dramatically reduce reaction times and increase yields. lnu.edu.cn

The optimization of reaction conditions can be systematically studied by varying one parameter at a time while keeping others constant. The following interactive table illustrates a hypothetical optimization study for the synthesis of a thiourea derivative, which can be adapted for this compound.

| Entry | Solvent | Temperature (°C) | Time (h) | Catalyst/Promoter | Yield (%) |

|---|---|---|---|---|---|

| 1 | Acetonitrile | Room Temp | 24 | None | 45 |

| 2 | THF | Room Temp | 24 | None | 52 |

| 3 | DMF | Room Temp | 12 | None | 75 |

| 4 | DMF | 50 | 6 | None | 82 |

| 5 | DMF | Room Temp | 2 | CBr4 | 91 |

Yield enhancement can also be achieved through the use of phase-transfer catalysts, such as tetra-n-butylammonium bromide (TBAB), particularly in heterogeneous reaction systems. mdpi.com This approach can significantly improve the reaction speed and yield by facilitating the transfer of reactants between different phases. mdpi.com

Mechanistic Elucidation of Formation Reactions

The formation of this compound, like other thioureas, proceeds through a nucleophilic addition mechanism. When an isothiocyanate is used as the thiocarbonyl source, the reaction mechanism is relatively straightforward. The lone pair of electrons on the nitrogen atom of 3-aminopropionitrile acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group. This results in the formation of a zwitterionic intermediate, which rapidly undergoes a proton transfer to yield the stable this compound.

The mechanism for the reaction of 3-aminopropionitrile with carbon disulfide is more complex and can proceed through different pathways depending on the reaction conditions. In a common pathway, the amine first adds to the carbon disulfide to form a dithiocarbamic acid intermediate. This intermediate can then be deprotonated by a base to form a dithiocarbamate salt. The dithiocarbamate can then react with another molecule of the amine, often upon heating or in the presence of an activating agent, to eliminate hydrogen sulfide (B99878) and form the thiourea. Alternatively, the dithiocarbamate can be converted in situ to an isothiocyanate, which then reacts with the amine as described above. orgsyn.org

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of thiourea derivatives to minimize environmental impact and improve safety. For the synthesis of this compound, several green strategies can be employed.

One significant approach is the use of greener solvents or solvent-free reaction conditions. Water is an ideal green solvent, and methods for synthesizing thioureas in aqueous media have been developed. researchgate.netgoogle.com Solvent-free synthesis, often achieved by grinding the reactants together at room temperature, is another highly effective green method that reduces waste and energy consumption. asianpubs.org

The use of less hazardous reagents is another key aspect of green chemistry. The development of methods that avoid toxic reagents like thiophosgene (B130339) is a significant advancement. researchgate.net Reactions utilizing carbon disulfide, while still requiring careful handling, can be made greener by using catalytic systems and optimizing conditions to minimize its use.

Furthermore, energy efficiency can be improved by employing alternative energy sources such as solar energy or microwave irradiation, which can accelerate reaction rates and reduce reaction times. google.comresearchgate.net The development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor without the isolation of intermediates, also contributes to a greener process by reducing solvent usage and waste generation. researchgate.net A patent describes a one-step synthesis of thiourea derivatives in water using phenoxysulfonyl chloride or its substituted derivatives with primary amines, highlighting a move towards more environmentally friendly processes. google.com

Advanced Spectroscopic and Structural Characterization of N 2 Cyanoethyl Thiourea

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Dynamics

A complete NMR analysis would provide detailed information about the molecular structure of N-(2-Cyanoethyl)thiourea. In a typical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the protons of the N-H groups and the two methylene (B1212753) (-CH₂-) groups of the cyanoethyl chain. The chemical shifts, signal multiplicities (e.g., triplets for the adjacent methylene groups), and integration values would confirm the connectivity of the atoms.

Similarly, a ¹³C NMR spectrum would show characteristic peaks for the thiocarbonyl carbon (C=S), the nitrile carbon (C≡N), and the two methylene carbons. However, specific, experimentally determined chemical shift data for this compound are not available in the surveyed literature. While data exists for numerous other thiourea (B124793) derivatives, direct extrapolation would not be scientifically rigorous.

Table 3.1: Expected ¹H and ¹³C NMR Resonances for this compound (Note: This table is predictive and not based on experimental data for the specific compound.)

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=S | - | ~180-185 |

| NH | Broad signals | - |

| NH₂ | Broad signal | - |

| N-CH₂ | Triplet | ~40-50 |

| CH₂-CN | Triplet | ~15-25 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Insights

Vibrational spectroscopy is essential for identifying the functional groups within this compound. The FT-IR and Raman spectra would display characteristic absorption or scattering bands. Key vibrations would include the N-H stretching of the primary and secondary amine groups, the C≡N stretch of the nitrile group, C-H stretching from the methylene groups, and vibrations associated with the thiourea core, such as the C=S stretching and C-N stretching modes. While general frequency ranges for these functional groups are well-established from studies on other thiourea compounds, a specific, recorded spectrum for this compound could not be located.

Table 3.2: Expected Vibrational Frequencies for this compound (Note: This table contains typical frequency ranges and is not based on experimental data for the specific compound.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3100-3400 |

| C-H (sp³) | Stretching | 2850-3000 |

| C≡N | Stretching | 2220-2260 |

| N-H | Bending | 1550-1650 |

| C=S | Stretching | 1050-1250 and 700-850 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathways

Mass spectrometry would be used to confirm the molecular weight of this compound (C₄H₇N₃S, molecular weight: 129.18 g/mol ) and to elucidate its fragmentation patterns under ionization. The mass spectrum would show a molecular ion peak (M⁺˙) at m/z 129. Key fragmentation pathways would likely involve the cleavage of the cyanoethyl side chain. Plausible fragment ions could result from the loss of the nitrile group or cleavage at the C-C bonds of the ethyl chain. Without experimental data, a definitive fragmentation scheme cannot be detailed.

X-ray Crystallography for Solid-State Structure and Supramolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a compound in the solid state. This analysis would provide precise bond lengths, bond angles, and torsion angles for this compound. Furthermore, it would reveal the nature of intermolecular interactions, such as hydrogen bonding involving the N-H groups and the sulfur or nitrile nitrogen atoms, which dictate the crystal packing and supramolecular architecture. No published crystal structure for this compound was found during the literature search.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Aspects (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. This compound (NC-CH₂-CH₂-NH-C(S)-NH₂) does not possess a stereocenter and is an achiral molecule. Therefore, it does not exhibit optical activity, and this section is not applicable.

Computational and Theoretical Chemistry of N 2 Cyanoethyl Thiourea

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in determining the electronic structure and molecular geometry of N-(2-cyanoethyl)thiourea. These methods solve the Schrödinger equation for the molecule, providing detailed information about its energetic and structural properties.

Molecular Geometry: DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), are used to optimize the molecular geometry of this compound. These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable three-dimensional conformation. For thiourea (B124793) and its derivatives, the central thiocarbonyl (C=S) group and adjacent nitrogen atoms typically form a planar or nearly planar arrangement. The cyanoethyl group introduces additional conformational flexibility.

Ab initio methods, while computationally more intensive, can provide even more accurate geometries by making fewer approximations. The optimized geometry from these calculations is crucial for understanding the molecule's steric and electronic properties and serves as the starting point for further computational analyses.

Below is a table of predicted bond lengths and angles for a thiourea derivative, N-benzoyl-N′-(4′-cyanophenyl)thiourea, which can provide an analogous understanding for this compound. mdpi.com

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C=S | 1.650 | - |

| C=O | 1.220 | - |

| N-C (thiourea) | 1.383, 1.398 | - |

| C-N-C | - | 125.8, 128.9 |

| N-C=S | - | 120.5, 123.7 |

Electronic Structure: The electronic structure is elucidated through the analysis of molecular orbitals and electron density distributions. Mulliken atomic charges and Molecular Electrostatic Potential (MEP) maps are valuable tools derived from these calculations. The MEP map visualizes the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). mdpi.com For this compound, the sulfur atom of the thiocarbonyl group and the nitrogen of the cyano group are expected to be electron-rich regions, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the N-H groups are electron-poor and represent sites for nucleophilic attack. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound, including its conformational changes and interactions with solvent molecules over time.

Conformational Analysis: Due to the rotatable bonds in the cyanoethyl chain, this compound can exist in multiple conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its reactivity and biological activity. For thiourea derivatives, studies have shown that different conformers can have significantly different biological activities.

Solvent Effects: The presence of a solvent can significantly influence the conformation and reactivity of a molecule. MD simulations can explicitly model the interactions between this compound and solvent molecules (such as water or organic solvents). These simulations provide insights into how the solvent affects the stability of different conformers and the accessibility of reactive sites. Understanding solvent effects is critical for predicting the behavior of the compound in various chemical and biological environments. Both implicit and explicit solvent models can be used to evaluate these effects on the molecule's properties. mdpi.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule.

HOMO-LUMO Analysis: The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, representing its nucleophilic character. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. nih.gov For thiourea derivatives, the HOMO is often localized on the sulfur and nitrogen atoms, while the LUMO can be distributed over the entire molecule, including the substituent groups.

Reactivity Descriptors: From the HOMO and LUMO energies, several reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These include:

Chemical Potential (μ): Describes the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment.

These descriptors provide a quantitative basis for predicting the reactivity of this compound in various chemical reactions.

| Descriptor | Formula |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 |

| Chemical Hardness (η) | (ELUMO - EHOMO) |

| Global Softness (S) | 1 / η |

| Electrophilicity Index (ω) | μ2 / 2η |

Predictive Modeling for Structure-Property Relationships

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, aims to establish a mathematical relationship between the chemical structure of a molecule and its biological activity or physicochemical properties.

For this compound, QSAR models can be developed to predict its potential biological activities, such as antimicrobial or anticancer effects, based on its structural and electronic properties. farmaciajournal.com These models typically use a set of calculated molecular descriptors (e.g., topological, electronic, and steric parameters) to correlate with experimental activity data. farmaciajournal.com

QSPR models can be used to predict various physicochemical properties of this compound, such as its solubility, boiling point, and partition coefficient. These predictions are valuable in the design and development of new materials and pharmaceutical agents. Comprehensive computational methods combining 3D-QSAR, molecular docking, and MD simulations are often used to build predictive models for thiourea analogs. nih.gov

Mechanistic Predictions of Chemical Transformations via Transition State Theory

Transition State Theory (TST) is a powerful tool for predicting the rates of chemical reactions. By calculating the potential energy surface of a reaction, TST allows for the identification of the transition state—the highest energy point along the reaction pathway.

For this compound, TST can be used to predict the mechanisms and kinetics of its chemical transformations. For example, it can be used to study the mechanism of its synthesis or its reactions with other molecules. By calculating the activation energy (the energy difference between the reactants and the transition state), the rate constant of the reaction can be estimated.

Computational chemistry approaches are increasingly used to model and understand molecular phenomena, including reaction mechanisms and thermodynamic parameters that determine the feasibility and selectivity of chemical transformations. e3s-conferences.org These calculations can provide valuable insights that complement experimental studies and aid in the design of new synthetic routes and chemical processes involving this compound.

Chemical Reactivity and Transformation Pathways of N 2 Cyanoethyl Thiourea

Nucleophilic and Electrophilic Reactions of the Thiourea (B124793) Moiety

The thiourea group in N-(2-Cyanoethyl)thiourea is characterized by the presence of lone pairs of electrons on both sulfur and nitrogen atoms, rendering it nucleophilic. The sulfur atom is generally considered the "soft" nucleophilic center, while the nitrogen atoms are "hard" nucleophiles.

Nucleophilic Reactions: The sulfur atom of the thiourea moiety is a potent nucleophile and readily participates in various reactions. It can engage in nucleophilic additions and substitutions. For instance, thiourea and its derivatives are known to be effective in thia-Michael additions and nucleophilic aromatic substitution reactions, serving as an odorless and easy-to-handle sulfur source. ed.gov The nucleophilicity of the thiourea moiety is crucial in its role as a catalyst, where it can activate electrophiles through hydrogen bonding. chimia.chnih.govorganic-chemistry.org Bifunctional thioureas bearing an amino group can simultaneously activate both nucleophiles and electrophiles, accelerating reactions like the addition of active methylene (B1212753) compounds to electron-deficient double bonds. chimia.ch

In the context of this compound, the sulfur atom can attack a variety of electrophilic centers. These reactions include alkylation, acylation, and addition to polarized double bonds. The reactivity can be influenced by the substituents on the nitrogen atoms.

Electrophilic Reactions: While predominantly nucleophilic, the thiourea moiety can also undergo electrophilic attack. The nitrogen atoms can be protonated or react with electrophiles. A significant electrophilic reaction is nitrosation. Thiourea reacts rapidly with nitrous acid in aqueous solutions to form an S-nitroso-compound in an equilibrium-controlled process. rsc.org This is followed by a slower, rate-determining migration of the nitroso-group from the sulfur to a nitrogen atom, leading to decomposition products. rsc.org

The table below summarizes the dual reactivity of the thiourea moiety.

| Reaction Type | Reacting Center | Typical Electrophile/Nucleophile | Product Type |

| Nucleophilic | Sulfur | Alkyl halides, Acyl chlorides, α,β-Unsaturated carbonyls | S-Alkyl/Acyl thiouronium salts, Michael adducts |

| Nucleophilic | Nitrogen | Strong electrophiles | N-Substituted thioureas |

| Electrophilic | Nitrogen/Sulfur | Nitrous acid | S-Nitroso/N-Nitroso intermediates |

Reactions Involving the Cyanoethyl Group (e.g., Hydrolysis, Cyclization)

The cyanoethyl group, -CH₂CH₂CN, introduces another dimension to the reactivity of this compound. This group can undergo reactions typical of nitriles and can also participate in intramolecular processes involving the thiourea part of the molecule.

Cyclization: The proximity of the cyanoethyl group to the nucleophilic centers of the thiourea moiety facilitates intramolecular cyclization reactions. These reactions are a common pathway for synthesizing heterocyclic compounds. For example, functionalized thioureas are known to undergo cyclization with various reagents to form iminothiazolidinones. researchgate.net Thioureas can react with propargyl bromides in a domino alkylation-cyclization process to yield 2-aminothiazoles. organic-chemistry.org In the case of this compound, intramolecular attack of the thiourea sulfur or nitrogen atom on the nitrile carbon could potentially lead to the formation of six-membered heterocyclic rings, such as derivatives of thiadiazine or pyrimidine.

Michael Addition: Under basic conditions, the cyanoethyl group can be eliminated as acrylonitrile (B1666552). Acrylonitrile is a potent Michael acceptor and can react with various nucleophiles. glenresearch.com In a solution containing this compound, the eliminated acrylonitrile could potentially react with another molecule of this compound or other available nucleophiles. glenresearch.comnih.gov

The following table outlines key reactions of the cyanoethyl group.

| Reaction Name | Conditions | Reactant/Group Involved | Product |

| Hydrolysis | Acidic or Basic | Cyano group | Carboxylic acid or Amide |

| Intramolecular Cyclization | Varies (e.g., heat, catalyst) | Cyano group and Thiourea moiety | Heterocyclic compounds |

| β-Elimination | Basic | Cyanoethyl group | Acrylonitrile + Thiourea |

Redox Chemistry and Electrochemical Behavior

The sulfur atom in the thiourea moiety is susceptible to oxidation and reduction, defining the redox chemistry of this compound.

Oxidation: Thiourea and its derivatives can be oxidized by various agents. For instance, oxidation with hydrogen peroxide can lead to the formation of thiourea dioxide and subsequently thiourea trioxide. researchgate.net In polymeric systems, thermal oxidation can convert a hindered thiourea into its corresponding urea, a transformation that can significantly alter material properties by changing hydrogen bonding patterns. nih.gov This suggests that this compound could be oxidized to N-(2-Cyanoethyl)urea under certain conditions.

Reduction: The thiourea group can act as a reductant. It is commonly used to reduce peroxides to diols and in the reductive workup of ozonolysis to yield carbonyl compounds. wikipedia.org

Electrochemical Behavior: Cyclic voltammetry studies on thiourea derivatives reveal their electrochemical properties. N-aroyl-N′-(4′-cyanophenyl)thioureas show reduction peaks associated with the cyano group. mdpi.com The reduction potential of the cyano group can be influenced by other substituents on the molecule; for example, an electron-withdrawing nitro group shifts the reduction potential to more positive values. mdpi.com The electrochemical behavior of thiourea is also critical in processes like copper electrodeposition, where it can form complexes and block active sites on the electrode surface. researchgate.net The electrochemical characteristics of this compound would likely involve the reduction of the cyano group and redox processes at the sulfur atom.

Thermal and Photochemical Degradation Pathways

Thermal Degradation: Thiourea undergoes thermal decomposition upon heating. The decomposition process begins with isomerization to carbamimidothioic acid via a hydrogen shift. researchgate.net Subsequent reactions can release various gaseous products, including ammonia (B1221849) (NH₃), hydrogen sulfide (B99878) (H₂S), isothiocyanic acid (HNCS), and carbodiimide (B86325) (HNCNH). researchgate.net The exact products and decomposition temperature can be influenced by the structure of the thiourea derivative. researchgate.net For this compound, thermal degradation would likely involve these pathways, potentially accompanied by reactions of the cyanoethyl group, such as cyclization or elimination. The degradation of related amine compounds under thermal stress can also lead to the formation of cyclic ureas and other polymeric products. utexas.edu

Photochemical Degradation: Exposure to UV light can induce the photolysis of thiourea and its derivatives. rsc.org Studies on thiourea in cryogenic matrices have shown that UV irradiation leads to a variety of degradation products, indicating complex decomposition pathways. rsc.org While specific data on this compound is limited, it is expected to be susceptible to photochemical degradation. Thiourea itself is reported to be stable towards photolysis in environmental hazard assessments, which might suggest some degree of stability for its derivatives under certain conditions. nih.gov

Polymerization Reactions and Pathways of this compound and its Derivatives

The structure of this compound allows it to participate in polymerization reactions, either as a monomer or as a component in a polymer network.

Polymerization Pathways: The thiourea moiety can be incorporated into polymer backbones. Dynamic thermoset polymers have been created using thiourea, where the bonds can be rearranged, allowing for reprocessing. nih.gov Thiourea can also induce polymerization under certain conditions. For example, exposure to weakly acidic conditions can cause exothermic and violent polymerization of some compounds. nih.gov

The bifunctionality of this compound makes it a potential monomer for polymerization. The amine groups of the thiourea moiety could react with electrophiles like epoxides or isocyanates in polyaddition reactions. Furthermore, the cyano group could potentially be involved in polymerization through addition reactions across the triple bond under specific catalytic conditions. The thermal degradation of related amines is known to produce larger polymeric products. utexas.edu

Coordination Chemistry and Metal Complexation of N 2 Cyanoethyl Thiourea

Ligand Design Principles for Thiourea (B124793) Derivatives

Thiourea derivatives are a significant class of ligands in coordination chemistry due to their multiple potential donor sites. mdpi.com The design of these ligands is guided by several key principles that influence their coordination behavior and the properties of the resulting metal complexes.

Donor Atoms and Hard-Soft Acid-Base (HSAB) Theory: Thioureas possess two nitrogen atoms and a thiocarbonyl sulfur atom, all of which are potential donors. scielo.org.zaresearchgate.net Typically, the soft sulfur atom is the most common coordination site, especially with soft metal ions like Pd(II), Pt(II), and Hg(II). mdpi.com However, the nitrogen atoms can also participate in coordination, leading to different binding modes. The presence of various donor atoms allows for multiple bonding possibilities. semanticscholar.org

Electronic and Steric Effects of Substituents: The electronic and steric properties of the substituents on the nitrogen atoms significantly impact the ligand's coordination ability. Electron-withdrawing groups, such as the cyanoethyl group in N-(2-Cyanoethyl)thiourea, can influence the electron density on the sulfur and nitrogen atoms, thereby affecting the strength of the metal-ligand bond. Steric hindrance from bulky substituents can also dictate the coordination geometry and the number of ligands that can bind to a metal center.

Chelation: Ligand design can incorporate additional functional groups to enable chelation, which generally leads to more stable metal complexes due to the chelate effect. shodhsagar.com Thiourea derivatives can be designed to act as bidentate (e.g., N,S coordination) or even tridentate ligands, forming stable ring structures with the metal ion. mdpi.comnih.gov This multidentate coordination enhances the thermodynamic stability of the resulting complexes. shodhsagar.com

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with thiourea derivatives, including this compound, typically involves the reaction of a metal salt with the ligand in a suitable solvent. The stoichiometry of the reactants and the reaction conditions can be controlled to isolate complexes with different geometries and coordination numbers.

For instance, new cyano-bridged transition metal complexes with a related ligand, N,N'-diethyl thiourea (detu), have been synthesized by reacting a solution of M[Ni(CN)4]·H2O (where M = Cu or Zn) with a solution of the ligand. researchgate.netajol.info The resulting complexes, [Cu(detu)4Ni(CN)4]·2H2O and [Zn(H2O)(detu)Ni(CN)4]·2H2O, were obtained as powders and characterized. researchgate.netajol.info A general approach for synthesizing complexes involves treating a bivalent metal ion with the thiourea ligand in a 1:2 molar ratio. mdpi.com

The characterization of these complexes is crucial to determine their structure and properties. Common analytical techniques employed include:

Spectroscopic Methods:

Infrared (IR) Spectroscopy: This technique is used to identify the coordination sites of the ligand. Changes in the vibrational frequencies of the C=S and N-H bonds upon complexation provide evidence for the involvement of the sulfur and/or nitrogen atoms in bonding to the metal. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to elucidate the structure of diamagnetic complexes in solution. mdpi.comresearchgate.net Shifts in the resonances of the protons and carbons near the coordination sites can confirm the binding of the ligand to the metal.

Elemental Analysis: This provides the empirical formula of the complex, confirming the stoichiometry of the metal and ligand. researchgate.netajol.info

Investigation of Coordination Modes and Binding Sites

Thiourea and its derivatives can exhibit a variety of coordination modes, which are influenced by the nature of the metal ion, the substituents on the thiourea, and the reaction conditions. mdpi.com

Monodentate Coordination: The most common coordination mode for thiourea ligands is monodentate, where they bind to the metal center through the sulfur atom. mdpi.com This is particularly prevalent with soft metal ions.

Bidentate Coordination: Thiourea derivatives can also act as bidentate ligands, coordinating through both the sulfur and one of the nitrogen atoms to form a chelate ring. mdpi.com This mode of coordination often leads to increased stability.

Bridging Ligand: In some cases, thiourea derivatives can act as bridging ligands, linking two metal centers. The cyano group in this compound could potentially act as a bridging unit in polynuclear complexes, similar to cyano-bridged complexes formed with other ligands. scielo.org.zaresearchgate.netajol.info

Spectroscopic studies are instrumental in determining the coordination mode. For example, in the IR spectra of metal-thiourea complexes, a decrease in the frequency of the C=S stretching vibration and an increase in the C-N stretching frequency are indicative of coordination through the sulfur atom. researchgate.net

Stability and Thermodynamic Studies of Metal-Thiourea Complexes

The stability of metal complexes is a critical aspect of their coordination chemistry and can be considered from both thermodynamic and kinetic perspectives. scispace.com Thermodynamic stability relates to the equilibrium constant for the formation of the complex, while kinetic stability refers to the rate at which the complex undergoes ligand exchange reactions. scispace.com

Several factors influence the stability of metal-thiourea complexes:

Nature of the Metal Ion: The charge and size of the metal ion play a significant role. Generally, for a given ligand, the stability of complexes increases with increasing charge and decreasing size of the metal ion. shodhsagar.com

Nature of the Ligand: The basicity of the ligand, the presence of chelate rings, and steric factors all affect the stability of the complex. shodhsagar.com Chelating ligands form significantly more stable complexes than their monodentate counterparts, a phenomenon known as the chelate effect. shodhsagar.com

Metal-Ligand Bond Strength: The strength of the coordinate bond between the metal and the sulfur atom of the thiourea ligand is a key determinant of the complex's stability. Calorimetric studies have been used to determine the standard enthalpy of formation and the metal-sulfur coordinate bond energies in thiourea complexes. researchtrends.net

The thermodynamic stability of a metal complex is quantified by its stability constant (or formation constant), which is the equilibrium constant for the formation reaction. scispace.com

Table 1: Factors Affecting the Stability of Metal-Thiourea Complexes

| Factor | Influence on Stability |

|---|---|

| Metal Ion | Higher charge-to-size ratio generally increases stability. shodhsagar.com |

| Ligand | Chelation significantly increases stability. shodhsagar.com |

| Increased ligand basicity can lead to stronger bonds. |

| Steric Hindrance | Bulky substituents may decrease stability. shodhsagar.com |

Catalytic Applications of this compound Metal Complexes in Organic Synthesis

While thiourea derivatives themselves are widely recognized as effective organocatalysts, particularly in asymmetric synthesis through their ability to form hydrogen bonds, their metal complexes also have potential applications in catalysis. rsc.org The coordination of a thiourea ligand to a metal center can modulate the metal's reactivity and create a specific steric and electronic environment for catalytic transformations.

Thiourea-metal complexes can be employed in various organic reactions. For example, palladium complexes of thioamides have been studied for their catalytic activity. The unique electronic properties imparted by the thiourea ligand can influence the catalytic cycle, potentially leading to enhanced reactivity or selectivity.

Although specific catalytic applications for this compound metal complexes are not extensively documented, the broader class of thiourea-metal complexes has shown promise in areas such as:

Cross-Coupling Reactions: Palladium complexes are widely used in cross-coupling reactions, and the use of thiourea-based ligands can influence the efficiency of these processes.

Oxidation and Reduction Reactions: Metal complexes can act as catalysts for a variety of oxidation and reduction reactions, and the ligand environment plays a crucial role in determining the outcome of these transformations.

The presence of the cyanoethyl group in this compound could offer additional functionalities for catalytic applications, either by participating in the reaction mechanism or by influencing the solubility and stability of the catalyst.

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| N,N'-diethyl thiourea |

| Palladium(II) |

| Platinum(II) |

| Mercury(II) |

| Copper |

Advanced Materials Science Applications of N 2 Cyanoethyl Thiourea Derivatives

Development of Chemo/Biosensors: Sensing Mechanisms and Performance

The inherent properties of the thiourea (B124793) group, particularly its ability to form strong hydrogen bonds and coordinate with metal ions, make N-(2-Cyanoethyl)thiourea and its derivatives excellent candidates for the development of chemo/biosensors. These sensors are designed to detect specific anions, cations, and neutral molecules with high sensitivity and selectivity.

The primary sensing mechanism of thiourea-based chemosensors revolves around the interaction between the thiourea group's N-H protons and the target analyte. nih.gov This interaction, typically hydrogen bonding, perturbs the electronic environment of the sensor molecule, leading to a detectable signal, such as a change in color (colorimetric) or light emission (fluorometric). nih.gov The nucleophilic nature of the sulfur and nitrogen atoms in the thiourea moiety also contributes to its sensing capabilities. nih.gov

Derivatives of this compound can be functionalized with chromophores or fluorophores to enhance their sensing performance. Upon binding with an analyte, the internal charge transfer (ICT) or photoinduced electron transfer (PET) processes within the sensor molecule can be altered, resulting in a noticeable change in its absorption or emission spectrum. For instance, thiourea derivatives have been successfully employed as fluorescent detectors for heavy metal ions like mercury (Hg²⁺) in aqueous media. nih.gov The interaction with the metal ion quenches the fluorescence of the sensor, providing a clear signal for detection.

The selectivity of these sensors can be tuned by modifying the structure of the this compound derivative. Introducing specific recognition sites or creating a pre-organized cavity can enhance the sensor's affinity for a particular analyte. This tailored approach has led to the development of sensors for a variety of species, including anions like cyanide (CN⁻), acetate (B1210297) (AcO⁻), and fluoride (B91410) (F⁻). nih.gov

Table 1: Performance of Selected Thiourea-Based Chemosensors

| Sensor Type | Analyte Detected | Sensing Mechanism | Detection Limit |

| Colorimetric | Anions (F⁻, AcO⁻) | Hydrogen Bonding, Color Change | Micromolar range |

| Fluorescent | Heavy Metals (Hg²⁺) | Fluorescence Quenching | Nanomolar range |

| Fluorometric | Neutral Analytes | Turn-on/Turn-off Fluorescence | Varies with analyte |

Integration into Coordination Polymers and Metal-Organic Frameworks (MOFs)

This compound and its derivatives serve as versatile ligands for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). researchgate.net These materials are formed through the self-assembly of metal ions and organic linkers, resulting in extended crystalline structures with tunable properties. researchgate.net The ability of the thiourea moiety to coordinate with metal centers, coupled with the potential for the cyano group to act as a bridging ligand, makes these derivatives valuable in the design of novel CPs and MOFs.

In the formation of these frameworks, the thiourea group can act as a monodentate or bidentate ligand, coordinating to metal ions through its sulfur and/or nitrogen atoms. The cyano group can either remain as a terminal group or participate in the network formation by bridging metal centers. This versatility in coordination modes allows for the construction of CPs and MOFs with diverse topologies and dimensionalities, from one-dimensional chains to complex three-dimensional networks. scielo.org.za

The incorporation of this compound derivatives into CPs and MOFs can impart specific functionalities to the resulting materials. For example, the presence of the polar cyano and thiourea groups can enhance the material's affinity for certain guest molecules, making them suitable for applications in gas storage and separation. Furthermore, the inherent sensing capabilities of the thiourea moiety can be retained within the framework, leading to the development of solid-state sensors with improved stability and reusability.

Applications in Functional Polymers and Coatings

The reactivity of the cyano and thiourea groups in this compound derivatives allows for their incorporation into various polymer systems to create functional polymers and coatings. These materials exhibit enhanced properties such as improved adhesion, thermal stability, and responsiveness to external stimuli.

One notable application is in the formulation of coatings for electronic devices. For instance, polymer compositions containing thiourea compounds have been developed for use as insulating layers in organic light-emitting diode (OLED) devices. These coatings can help to improve the device's performance and longevity by providing a stable and protective layer.

Furthermore, this compound derivatives can be integrated into interpenetrating polymer networks (IPNs). mdpi.com These are materials where two or more polymer networks are physically entangled but not covalently bonded to each other. By incorporating polysiloxanes bearing thiourea side groups into a poly(N-isopropylacrylamide) (PNIPAM) network, novel IPNs can be synthesized. mdpi.com These materials can exhibit multi-responsive behavior, such as temperature-responsive volume changes due to the PNIPAM component and anion-responsive chromogenic changes from the thiourea groups. mdpi.com

The presence of the thiourea moiety in polymer coatings can also enhance their adhesion to metal substrates due to the strong interaction between sulfur and metal surfaces. This makes them suitable for applications in protective coatings and adhesives. The cyano group can also be chemically modified to introduce other functionalities or to act as a crosslinking site, further expanding the range of applications for these functional polymers.

Supramolecular Assembly and Self-Organizing Systems

Supramolecular chemistry focuses on the design and synthesis of complex, ordered structures from molecular building blocks held together by non-covalent interactions. mdpi.com this compound and its derivatives are excellent candidates for use in supramolecular assembly and self-organizing systems due to their capacity for forming strong and directional hydrogen bonds through the thiourea group. nih.gov

The process of self-organization allows for the creation of highly ordered materials from relatively simple molecular components. nih.gov By carefully designing the structure of the this compound derivative, it is possible to control the geometry and dimensionality of the resulting supramolecular assembly. This bottom-up approach to materials synthesis is a powerful tool for creating novel materials with tailored properties.

These self-organizing systems have potential applications in various fields, including the development of new crystalline materials, gels, and liquid crystals. The dynamic and reversible nature of the non-covalent interactions that drive the self-assembly process can also be exploited to create responsive materials that can change their structure and properties in response to external stimuli such as temperature, pH, or the presence of specific analytes.

Role in Optoelectronic Materials

The unique electronic properties of this compound derivatives make them promising components in the development of optoelectronic materials. Their application in this area is exemplified by their use in organic light-emitting diodes (OLEDs).

In the context of OLEDs, thiourea compounds can be utilized in the formation of the emitting layer or as part of the charge-transporting layers. The presence of the electron-withdrawing cyano group and the electron-donating thiourea moiety can influence the electronic energy levels of the molecule, which is a critical factor in determining its performance in an OLED device.

For instance, certain patent literature describes the use of thiourea derivatives in the emissive layer of OLEDs. These compounds can act as host materials for phosphorescent dopants or as the primary light-emitting species themselves. The ability to tune the electronic properties of the this compound derivative through chemical modification allows for the optimization of the emission color and efficiency of the OLED.

Furthermore, the self-assembly properties of these compounds can be advantageous in the fabrication of OLEDs. The formation of well-ordered thin films through self-organization can lead to improved charge transport and enhanced device performance. The strong intermolecular interactions can also contribute to the morphological stability of the films, which is crucial for the long-term operational stability of the device.

Mechanistic Investigations of N 2 Cyanoethyl Thiourea Interactions with Biological Systems in Vitro Studies

Enzyme Binding and Inhibition Mechanisms (In Vitro)

Thiourea (B124793) derivatives have been extensively studied as inhibitors of various enzymes, with urease being a prominent target. While direct studies on N-(2-Cyanoethyl)thiourea are limited, research on analogous compounds provides a framework for understanding its potential enzyme inhibitory activity.

Urease Inhibition: A number of thiourea derivatives have demonstrated potent inhibitory activity against urease. For instance, a study on alkyl chain-linked thiourea derivatives identified compounds with IC50 values as low as 10.65 ± 0.45 μM, which is more potent than the standard inhibitor, thiourea (IC50 = 15.51 ± 0.11 μM) nih.gov. Another investigation of bis-acyl-thiourea derivatives reported IC50 values against urease in the range of 1.55 ± 0.0288 µM to 1.69 ± 0.0162 µM mdpi.com. The inhibitory mechanism often involves the interaction of the thiourea functional group with the nickel ions in the active site of the urease enzyme. Molecular docking studies suggest that the sulfur and nitrogen atoms of the thiourea moiety play a crucial role in coordinating with the metal ions and interacting with key amino acid residues in the active site biointerfaceresearch.combohrium.com.

Cholinesterase Inhibition: Certain thiourea derivatives have also been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurotransmission. In one study, 1-(3-chlorophenyl)-3-cyclohexylthiourea exhibited IC50 values of 50 µg/mL and 60 µg/mL against AChE and BChE, respectively nih.gov. Molecular docking simulations indicated that these compounds bind within the active site of the enzymes nih.gov.

The inhibitory potential and mechanism of this compound against specific enzymes would depend on its unique structural features, including the cyanoethyl group, which could influence its binding affinity and selectivity.

Table 1: In Vitro Enzyme Inhibition by Selected Thiourea Derivatives

| Compound Class | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| Alkyl chain-linked thiourea | Urease | 10.65 ± 0.45 μM | nih.gov |

| Bis-acyl-thiourea | Urease | 1.55 ± 0.0288 µM | mdpi.com |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase | 50 µg/mL | nih.gov |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase | 60 µg/mL | nih.gov |

Molecular Interactions with DNA/RNA (In Vitro Binding Studies)

The ability of small molecules to interact with nucleic acids is a key aspect of their potential biological activity. Studies on various thiourea derivatives suggest that these compounds can bind to DNA, and to a lesser extent, have been investigated for their interactions with RNA.

DNA Binding: Research has shown that certain thiourea derivatives can interact with DNA through non-covalent binding modes. A study on N-((4-Acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide demonstrated its interaction with DNA, exhibiting a binding constant (Kb) of 7.9 × 10^4 M-1 rsc.org. The observed hypochromic shift in the UV-visible spectrum upon addition of DNA suggested a groove binding mechanism rsc.org. Similarly, a thiourea polymer, QTMP, was shown to bind to calf thymus DNA (ct-DNA) in a concentration-dependent manner, as observed through fluorescence quenching and gel retardation assays nih.gov. The electrostatic interactions between the positively charged polymer and the negatively charged DNA backbone were proposed to play a role nih.gov. Ferrocene-incorporated N,N′-disubstituted thioureas have also been found to bind to DNA non-covalently, primarily through electrostatic interactions, with a determined DNA binding constant of 4.3 × 10^4 M⁻¹ researchgate.net.

RNA Binding: While experimental data on the interaction of thiourea derivatives with RNA is less common, in silico studies have been performed. For example, molecular docking studies of N-((4-Acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide suggested potential binding to RNA, indicating the formation of a stable protein-ligand complex through hydrogen bonding rsc.orgsemanticscholar.org. However, further experimental validation is needed to confirm and characterize these interactions. The ability of small molecules to bind and modify RNA is an active area of research, with chemical probes being used to study RNA structure and interactions nih.govduke.edu.

Table 2: DNA Binding Parameters of Selected Thiourea Derivatives

| Compound | Binding Constant (Kb) | Proposed Binding Mode | Reference |

|---|---|---|---|

| N-((4-Acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide | 7.9 × 10^4 M-1 | Groove binding | rsc.org |

| Ferrocenyl thiourea derivative | 4.3 × 10^4 M-1 | Electrostatic | researchgate.net |

Protein Binding and Conformational Dynamics (In Vitro)

The interaction of small molecules with proteins is fundamental to their mechanism of action, transport, and metabolism. In vitro studies have demonstrated that thiourea and its derivatives can bind to proteins.

Direct Protein Binding: An in vitro study using radiolabeled [14C]thiourea investigated its binding to rat lung protein nih.gov. The study identified two distinct binding sites: a low-affinity/high-capacity site and a high-affinity/low-capacity site nih.gov. This binding could be antagonized by other thiourea analogs and thiol-containing compounds, suggesting a degree of specificity in the interaction nih.gov. This research provides direct evidence for the ability of the core thiourea structure to bind to biological macromolecules.

Non-covalent Interactions: The thiourea scaffold possesses both hydrogen bond donor (N-H) and acceptor (C=S) groups, allowing it to form non-covalent bonds with various functional groups present in proteins biointerfaceresearch.com. These interactions, along with potential hydrophobic and π-π stacking interactions from other parts of the molecule, contribute to the binding affinity and selectivity of thiourea derivatives for different proteins biointerfaceresearch.com.

The specific binding of this compound to proteins and its effect on their conformational dynamics would be influenced by the presence of the cyanoethyl group, which could participate in additional interactions or sterically influence the binding orientation.

Fundamental Cellular Uptake and Subcellular Distribution Mechanisms (In Vitro Cell Models)

The cellular uptake of small molecules can occur through various mechanisms, including passive diffusion across the cell membrane and various forms of endocytosis. The physicochemical properties of the molecule, such as size, charge, and lipophilicity, play a significant role in determining the predominant uptake pathway. For instance, studies on nanoparticles have shown that their size and surface properties influence whether they are internalized via clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis mdpi.com.

Once inside the cell, the subcellular distribution of a compound is determined by its affinity for different organelles and macromolecules. Confocal microscopy is a common technique used to visualize the localization of fluorescently labeled compounds within cells. For example, studies with nanoparticles have shown their accumulation in specific compartments like the cytoplasm or lysosomes researchgate.netnih.gov. Without specific experimental data for this compound, its cellular uptake and distribution remain speculative.

Antioxidant Mechanisms and Radical Scavenging Activities (In Vitro)

Thiourea and its derivatives are known to possess antioxidant properties and the ability to scavenge free radicals. These activities are typically evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

Radical Scavenging Activity: Several studies have reported the radical scavenging capabilities of various thiourea derivatives. For example, N-acyl thiourea derivatives have been shown to exhibit antioxidant capacity in the DPPH assay mdpi.comnih.gov. In one study, a particular derivative showed approximately 43% antioxidant capacity mdpi.comnih.gov. Another study on urea and thiourea derivatives of 2,3-dihydro-1H-inden-1-amine identified several compounds with promising antioxidant activity in both DPPH and nitric oxide (NO) radical scavenging assays nih.gov. The IC50 values, which represent the concentration required to scavenge 50% of the radicals, are often used to quantify this activity. For instance, the IC50 values for 1,3-diphenyl-2-thiourea (DPTU) in DPPH and ABTS assays were reported to be 0.710 ± 0.001 mM and 0.044 ± 0.001 mM, respectively hueuni.edu.vn.

Mechanism of Action: The primary mechanism by which thiourea derivatives are thought to exert their antioxidant effect is through hydrogen atom transfer (HAT) hueuni.edu.vn. The N-H protons of the thiourea moiety can be donated to a free radical, thereby neutralizing it. Theoretical studies have suggested that the HAT mechanism is preferred over single electron transfer (SET) for the reaction of thiourea derivatives with free radicals hueuni.edu.vn. Furthermore, thioureas have been shown to be direct scavengers of superoxide radicals researchgate.netnih.gov. The reaction of thiourea with superoxide radicals can lead to the formation of a sulfhydryl compound researchgate.net. Some studies also indicate that thiourea and its derivatives can scavenge hydroxyl radicals through an addition mechanism researchgate.net.

The presence of the electron-withdrawing cyano group in this compound might influence the acidity of the N-H protons and thus its radical scavenging potential.

Table 3: Radical Scavenging Activity of Selected Thiourea Derivatives

| Compound | Assay | IC50 Value | Reference |

|---|---|---|---|

| 1,3-diphenyl-2-thiourea (DPTU) | DPPH | 0.710 ± 0.001 mM | hueuni.edu.vn |

| 1,3-diphenyl-2-thiourea (DPTU) | ABTS | 0.044 ± 0.001 mM | hueuni.edu.vn |

| 1-benzyl-3-phenyl-2-thiourea (BPTU) | DPPH | 11.000 ± 0.015 mM | hueuni.edu.vn |

| 1-benzyl-3-phenyl-2-thiourea (BPTU) | ABTS | 2.400 ± 0.021 mM | hueuni.edu.vn |

Advanced Analytical Methodologies for N 2 Cyanoethyl Thiourea

Chromatographic Separation and Purity Assessment (HPLC, GC)

Chromatographic techniques are fundamental for separating N-(2-Cyanoethyl)thiourea from reaction mixtures, impurities, or complex matrices, and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a primary method for the analysis of thiourea (B124793) and its derivatives. Due to the polar nature of this compound, careful selection of the stationary and mobile phases is crucial for achieving adequate retention and separation. A C18-bonded silica (B1680970) column is commonly employed. The mobile phase typically consists of a mixture of water or a buffer solution and an organic modifier like acetonitrile (B52724) or methanol. For quantitative analysis, a UV detector is often used, with the detection wavelength set based on the compound's UV absorbance spectrum, commonly in the range of 240-245 nm for thiourea compounds google.com. A standardized quantification method developed for N-acyl thiourea derivatives, for instance, utilized an RP-HPLC method that was validated for its intended purpose mdpi.com.

Gas Chromatography (GC): Gas chromatography is generally less suitable for the direct analysis of non-volatile or thermally labile compounds like many thiourea derivatives. The polarity and low volatility of this compound would likely necessitate a derivatization step to convert it into a more volatile and thermally stable compound before GC analysis. This process would involve reacting the thiourea with a suitable agent to produce a derivative amenable to vaporization without decomposition.

Table 1: Representative HPLC Conditions for Analysis of Thiourea Derivatives

| Parameter | Condition | Reference Compound |

|---|---|---|

| Column | Reversed-phase C18 | N-acyl thiourea derivative mdpi.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | General Thioureas |

| Detection | UV Detector (240-245 nm) | Thiourea google.com |

| Flow Rate | Typically 0.5 - 1.5 mL/min | General HPLC Methods |

Spectrophotometric Detection Methods (UV-Vis, Fluorescence)

Spectrophotometric methods are valuable for the quantitative determination of this compound, leveraging its interaction with electromagnetic radiation.

UV-Vis Spectroscopy: this compound is expected to exhibit characteristic absorption in the ultraviolet region due to the electronic transitions within the thiocarbonyl (C=S) group. The UV-Vis spectrum can be used for quantitative analysis based on the Beer-Lambert law. For some thiourea compounds, colorimetric methods have been developed where the analyte reacts with a chromogenic agent to produce a colored product with strong absorbance in the visible region. For example, a photometric titration method for the thiourea function involves a reaction that produces a yellow product with maximum absorbance at 430 nm ijates.com.

Fluorescence Spectroscopy: While the inherent fluorescence of this compound is not well-documented, many thiourea derivatives have been functionalized to act as fluorescent chemosensors mdpi.commdpi.com. These applications typically involve incorporating a fluorophore into the molecule. For direct analysis, a derivatization step with a fluorescent tagging agent could be employed to enable highly sensitive detection by fluorescence spectroscopy.

Electrochemical Detection and Characterization

Electrochemical methods offer high sensitivity and selectivity for the detection of compounds that can be oxidized or reduced. The thiourea moiety is electrochemically active and can be oxidized at various electrode surfaces.

Cyclic Voltammetry (CV): Cyclic voltammetry is a powerful technique to investigate the redox properties of thiourea derivatives basjsci.edu.iq. Studies on various thioureas have shown that the sulfur atom can be oxidized. For instance, the oxidation of thiourea at boron-doped diamond (BDD) electrodes has been investigated, revealing a multi-step oxidation process researchgate.netcapes.gov.br. The electrochemical properties of N-aroyl-N′-(4′-cyanophenyl)thioureas were studied using CV, with measurements recorded in an acetonitrile solution on a glassy carbon electrode mdpi.com. Such analysis for this compound would provide insights into its oxidation potential and could form the basis of a quantitative analytical method using techniques like differential pulse voltammetry for enhanced sensitivity researchgate.net.

Table 2: Electrochemical Parameters for Selected Thiourea Derivatives

| Compound Type | Technique | Electrode | Key Finding |

|---|---|---|---|

| Thiourea (TU) | Anodic Voltammetry | Boron-Doped Diamond (BDD) | Two-step oxidation process observed researchgate.netcapes.gov.br |

| N-aroyl-N′-(4′-cyanophenyl)thioureas | Cyclic Voltammetry (CV) | Glassy Carbon (GCE) | Investigation of reduction potentials mdpi.com |

| Bis-Acyl-Thiourea Derivatives | Cyclic Voltammetry (CV) | Not Specified | Studied interaction with DNA by observing shifts in reduction peaks mdpi.com |

Hyphenated Techniques (LC-MS, GC-MS) for Complex Mixture Analysis

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for analyzing this compound in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the premier technique for the analysis of polar, non-volatile compounds like this compound. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for highly polar analytes that are poorly retained in reversed-phase systems. HILIC, coupled with tandem mass spectrometry (MS/MS), can provide excellent sensitivity and selectivity for the simultaneous analysis of multiple polar compounds nih.govmdpi.com. The mass spectrometer provides molecular weight information from the parent ion and structural details from the fragmentation pattern of the molecule, allowing for unambiguous identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): As with conventional GC, analysis of this compound by GC-MS would likely require a prior derivatization step to increase its volatility. Once derivatized, GC-MS can offer high chromatographic resolution and definitive structural identification based on the compound's mass spectrum and fragmentation pattern, which can be compared against spectral libraries.

Method Validation and Quality Assurance in Research Settings

To ensure that analytical data are reliable, accurate, and reproducible, any method developed for the analysis of this compound must be thoroughly validated. Method validation is a critical component of quality assurance in any research or quality control setting researchgate.net.

Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH) mdpi.com. The key performance parameters evaluated during method validation include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or matrix components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed using spike recovery experiments nih.gov.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision) nih.gov.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy mdpi.comnih.gov.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

Implementing these validation steps and adhering to quality assurance protocols ensures the integrity and scientific validity of any data generated for this compound.

Environmental Chemistry and Sustainable Aspects of N 2 Cyanoethyl Thiourea

Environmental Fate and Degradation Pathways (e.g., Biodegradation, Photodegradation)

The environmental persistence and ultimate fate of N-(2-Cyanoethyl)thiourea are determined by a combination of biotic and abiotic degradation processes. While specific data for this compound is limited, the degradation pathways can be inferred from studies on structurally similar compounds like thiourea (B124793) and ethylenethiourea (B1671646).

Biodegradation:

Microbial activity is a primary driver for the breakdown of thiourea compounds in the environment. Studies on thiourea show that its biodegradation can be significant, with degradation rates in sediment samples ranging from 40-70%. inchem.org In samples from the Baltic Sea, biodegradation varied widely, from 50-87% in water and 28-72% in sediment. inchem.org The degradation of ethylenethiourea, a metabolite of certain fungicides, is also highly dependent on microbial activity, with biotic degradation being significantly more effective than abiotic processes. nih.gov The rate of microbial degradation is influenced by factors such as temperature and the presence of other organic matter. nih.gov For instance, the microbial breakdown of ethylenethiourea is highly temperature-dependent. nih.gov

Photodegradation:

Direct photolysis, or the breakdown of a chemical by sunlight, is not expected to be a major degradation pathway for thiourea in air and water, based on its UV spectrum. inchem.org However, in the atmosphere, the reaction with hydroxyl radicals is likely the main degradation route. inchem.org For N-ethylthiourea, the half-life for this atmospheric reaction has been estimated to be around 4 hours. nih.gov Some studies have explored enhancing photodegradation of organic pollutants using thiourea-doped catalysts, which suggests that under certain conditions, photodegradation can be a viable pathway. scispace.comfrontiersin.org

Hydrolysis:

Thiourea is considered to be hydrolytically stable, meaning it does not readily react with water under normal environmental conditions. inchem.org This suggests that hydrolysis is not a significant degradation pathway for this compound.

| Degradation Pathway | Influencing Factors | Significance for this compound (Inferred) |

| Biodegradation | Microbial populations, temperature, organic matter content | Likely a significant pathway in soil and water systems. |

| Photodegradation | Sunlight intensity, presence of photosensitizers, atmospheric hydroxyl radicals | Minor in aqueous environments, but potentially significant in the atmosphere. |

| Hydrolysis | pH, temperature | Not expected to be a significant degradation pathway. |

Sorption and Transport Behavior in Environmental Matrices

The movement of this compound through the environment is largely governed by its sorption (adhesion) to soil and sediment particles. The extent of sorption determines its mobility and potential to leach into groundwater.

The sorption of chemicals in soil is a complex process influenced by the properties of both the chemical and the soil. mdpi.com Key soil properties affecting sorption include organic carbon content, clay content, and pH. mdpi.com For organic compounds, hydrophobicity is a major determinant of sorption. nih.gov